N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC5143367
InChI: InChI=1S/C22H27N5O2/c1-3-11-26-18(23)16(21(28)24-15-9-5-4-6-10-15)13-17-20(26)25-19-14(2)8-7-12-27(19)22(17)29/h7-8,12-13,15,23H,3-6,9-11H2,1-2H3,(H,24,28)
SMILES: CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C
Molecular Formula: C22H27N5O2
Molecular Weight: 393.5 g/mol

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC5143367

Molecular Formula: C22H27N5O2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C22H27N5O2
Molecular Weight 393.5 g/mol
IUPAC Name N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C22H27N5O2/c1-3-11-26-18(23)16(21(28)24-15-9-5-4-6-10-15)13-17-20(26)25-19-14(2)8-7-12-27(19)22(17)29/h7-8,12-13,15,23H,3-6,9-11H2,1-2H3,(H,24,28)
Standard InChI Key BMKGPFYHMVCWLJ-UHFFFAOYSA-N
SMILES CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C
Canonical SMILES CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C

Introduction

Chemical Identification and Molecular Properties

Structural and Molecular Characteristics

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (molecular formula: C₂₂H₂₇N₅O₂, molecular weight: 393.5 g/mol) features a tricyclic core comprising fused imidazole, pyridine, and quinazoline-like rings. The IUPAC name reflects its substitution pattern: a cyclohexyl carboxamide group at position 5, a propyl chain at position 7, and methyl and oxo groups at positions 11 and 2, respectively. Key identifiers include:

PropertyValue
Canonical SMILESCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C
InChI KeyBMKGPFYHMVCWLJ-UHFFFAOYSA-N
Topological Polar Surface105 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding and π-π stacking, contributes to its rigidity and solubility profile.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves a multi-step sequence typically beginning with the cyclocondensation of substituted amidines with ketoesters. Key steps include:

  • Formation of the Triazatricyclic Core: Reacting 4-amino-2-methylquinazoline with propyl isocyanate under basic conditions yields the intermediate tricyclic scaffold.

  • Functionalization: Introduction of the cyclohexyl carboxamide group via nucleophilic acyl substitution at position 5.

  • Oxo and Imino Group Installation: Oxidation of secondary amines and tautomerization under acidic conditions finalize the substitution pattern.

Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving yields exceeding 60%, with purification relying on recrystallization from ethanol-water mixtures.

Reactivity Profile

The compound’s reactivity is dominated by its:

  • Imino Group: Participates in Schiff base formation and coordination chemistry with transition metals.

  • Oxo Functionality: Susceptible to nucleophilic attack, enabling derivatization at position 2.

  • Propyl Side Chain: Undergoes radical halogenation or oxidation to carboxylic acids for further functionalization.

Comparative studies with analogues (e.g., N-cyclohexyl-N-methyl-2-(methylamino)propanamide) highlight enhanced stability of the triazatricyclic framework under physiological pH conditions .

Structural and Functional Analysis

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) reveals singlet peaks for the methyl group (δ 2.35 ppm) and multiplet signals for the cyclohexyl moiety (δ 1.20–1.85 ppm).

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch) confirm the presence of oxo and imino groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 394.2 [M+H]⁺, consistent with the molecular formula.

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, suggesting moderate electronic stability. The cyclohexyl group induces steric hindrance, reducing π-electron delocalization across the tricyclic system.

Comparison with Related Compounds

Compound NameMolecular WeightKey Structural DifferencesBioactivity
N-cyclohexyl-N-methyl-2-(methylamino)propanamide 198.31 g/molAcyclic amide, lacks tricyclic coreNeuromodulatory effects (in silico)
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-...410.5 g/molIsopropoxypropyl side chainEnhanced solubility in polar solvents

Future Research Directions

  • In Vivo Toxicity Studies: To establish safety profiles for therapeutic applications.

  • Derivatization Campaigns: Exploring substituent effects on bioactivity and material properties.

  • Crystallographic Analysis: Resolving 3D structure to guide rational drug design.

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